1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-
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Overview
Description
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
The synthesis of 1-Azabicyclo[420]octane, 6-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursorsKey steps may involve cyclization reactions, selective functional group transformations, and the use of specific catalysts to achieve the desired stereochemistry .
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties .
Mechanism of Action
The mechanism by which 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also features a bicyclic structure with a nitrogen atom but differs in the ring size and functional groups attached.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has different biological activities and synthetic routes.
The uniqueness of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- lies in its specific structural features and the presence of the isoxazolylethynyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651314-05-5 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[4.2.0]octan-6-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1-2-9-14-10-7-12(14,5-1)6-3-11-4-8-13-15-11/h4,8H,1-2,5,7,9-10H2 |
InChI Key |
UXZHLSLHJNIGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC2(C1)C#CC3=CC=NO3 |
Origin of Product |
United States |
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